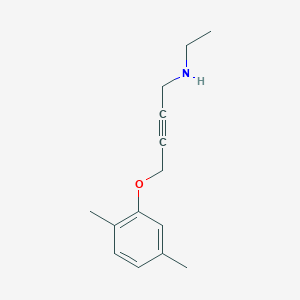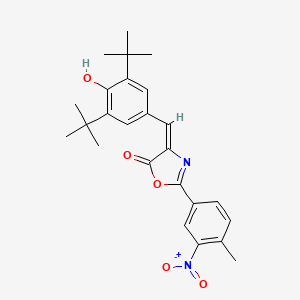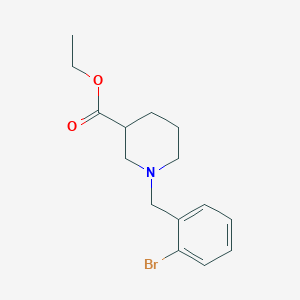
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine, also known as A-836,339, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid CB2 receptor agonists, which has been shown to have promising effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves its selective activation of the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses. Activation of the CB2 receptor by 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to reduce inflammation and pain in various animal models.
Biochemical and Physiological Effects
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models, including models of arthritis, neuropathic pain, and inflammatory bowel disease. The compound has also been found to have neuroprotective effects and has been shown to reduce the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine in lab experiments is its selective activation of the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists.
Future Directions
There are several future directions for research on 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine. One area of research is the development of more potent CB2 receptor agonists that can be used in clinical applications. Another area of research is the investigation of the compound's effects on various diseases, including cancer, autoimmune diseases, and metabolic disorders. Additionally, there is a need for more studies on the compound's pharmacokinetics and toxicology to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with ethyl chloroacetate to form ethyl 2,5-dimethylphenylacetate. This compound is then reacted with sodium hydride and 1-bromo-2-butene to form 2-(2,5-dimethylphenoxy)-N-ethylbut-2-enamide. Finally, this compound is hydrogenated to form 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine.
Scientific Research Applications
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including inflammation, pain, and neurodegenerative diseases. The compound has been found to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses.
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-11-12(2)7-8-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKKGLJSIEXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)
![1-benzoyl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5056159.png)

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)